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overcoming high interindividual variability with S 17092

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Compound of Interest		
Compound Name:	S 17092	
Cat. No.:	B1680377	Get Quote

Technical Support Center: S-17092

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-17092. The information is designed to address common issues, particularly the high interindividual variability observed in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for S-17092?

A1: S-17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP).[1] PEP is an enzyme involved in the metabolic breakdown of several neuropeptide neurotransmitters in the brain.[1] By inhibiting PEP, S-17092 retards the degradation of these neuroactive peptides, thereby increasing their levels and activity.[2][3] This action is believed to underlie its potential nootropic and cognitive-enhancing effects.[1][3]

Q2: What are the potential therapeutic applications of S-17092?

A2: S-17092 has been investigated as a potential therapeutic agent for cognitive disorders associated with aging and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.[1][2] Preclinical studies have shown its efficacy in improving short-term, long-term, reference, and working memory in various animal models.[2][3][4] In humans, it has been observed to improve performance in delayed verbal memory tasks.[2][3][5]



Q3: Has S-17092 been tested in humans?

A3: Yes, S-17092 has been administered to humans in clinical trials and was found to be well-tolerated.[2][3][5] These studies confirmed its inhibitory effect on plasma PEP activity and showed evidence of central effects through EEG recordings.[2][3][5] However, a later report indicated that the pharmacodynamic parameters from Phase I trials were insufficient to determine a therapeutic dose, suggesting that the outcomes of Phase II trials may not have been satisfactory.[4]

Q4: What is the effect of S-17092 on specific neuropeptides?

A4: In vivo studies in rats have shown that administration of S-17092 leads to a significant increase in the levels of substance P and alpha-melanocyte-stimulating hormone (α -MSH) in the frontal cortex and hypothalamus.[6] This is achieved by inhibiting the catabolism of these promnesic neuropeptides.[6]

Troubleshooting Guide: High Interindividual Variability

High interindividual variability in response to S-17092 has been reported in clinical studies.[5] This section provides a guide to identifying potential sources of this variability and suggests strategies to mitigate them in your experiments.

Issue: Significant variation in cognitive or biomarker response to S-17092 across subjects.

This variability can be frustrating and can mask the true effect of the compound. The following workflow and suggestions can help in systematically addressing this issue.

Caption: Troubleshooting workflow for high interindividual variability.

Potential Causes and Mitigation Strategies:

- Pharmacokinetic (PK) Variability:
 - Cause: Differences in drug absorption, distribution, metabolism, and excretion (ADME)
 can lead to varying concentrations of S-17092 at the target site.



Troubleshooting:

- Measure S-17092 Plasma Levels: Quantify the plasma concentration of S-17092 at several time points post-administration to determine if variability in exposure correlates with the observed effects.
- Genetic Screening (Advanced): In human studies, consider genotyping for polymorphisms in metabolic enzymes that may be involved in S-17092 clearance.
- Pharmacodynamic (PD) Variability:
 - Cause: Individual differences in the target enzyme (PEP) or downstream signaling pathways can alter the response to the drug.
 - Troubleshooting:
 - Baseline PEP Activity: Measure the baseline PEP activity in plasma or relevant tissue samples from your subjects. It is possible that individuals with higher baseline PEP activity may exhibit a different response profile.
 - Baseline Neuropeptide Levels: Differences in the basal levels of neuropeptides (e.g., Substance P, α-MSH) could influence the magnitude of the effect of S-17092.
 Measuring these at baseline may provide a valuable covariate for analysis.
- Experimental Protocol and Assay Performance:
 - Cause: Inconsistencies in drug administration, sample collection, or assay procedures can introduce significant variability.
 - Troubleshooting:
 - Standardize Procedures: Strictly standardize all experimental procedures, including dosing time, route of administration, and sample handling.
 - Assay Validation: Ensure that all bioanalytical and cognitive assays are thoroughly validated for accuracy, precision, and reproducibility. Include quality control samples in every run.



Quantitative Data Summary

Parameter	Value	Species/System	Reference
IC50 for PEP Inhibition	8.3 nM	Rat Cortical Extracts	[6]
Effective Oral Dose (Animal)	10 - 30 mg/kg	Rat	[6]
Human Dose Range (Phase I)	100 - 1200 mg	Elderly Healthy Volunteers	[5]
PEP Inhibition in vivo (Rat)	-78% to -88%	Rat Medulla Oblongata	[6]
Time to Max. Inhibition (Human)	0.5 - 2 hours	Human Plasma	[5]
Duration of Inhibition (Human)	At least 12 hours	Human Plasma	[5]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting researchers, the following outlines the methodologies for key experiments based on published literature.

Protocol 1: In Vitro PEP Inhibition Assay

- Objective: To determine the in vitro potency of S-17092 on PEP activity.
- Methodology Summary:
 - Source of Enzyme: Prepare cortical extracts from rat brain tissue or use purified PEP.
 - Substrate: Use a commercially available fluorogenic or chromogenic PEP substrate.
 - Inhibitor: Prepare serial dilutions of S-17092 in a suitable buffer.
 - Assay: Incubate the enzyme with varying concentrations of S-17092 before adding the substrate.



- Detection: Measure the rate of substrate cleavage using a spectrophotometer or fluorometer.
- Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Protocol 2: Human Phase I Clinical Trial Design

- Objective: To assess the pharmacodynamics and pharmacokinetics of S-17092 in humans.
- Methodology Summary:
 - Study Design: A double-blind, randomized, placebo-controlled, single and multiple risingdose study.
 - Subjects: Healthy elderly male and female volunteers.
 - Dosing: Oral administration of single doses (e.g., 100, 400, 800, 1200 mg) followed by a washout period, and then repeated daily dosing for a set duration (e.g., 7 days).[5]
 - Pharmacodynamic Assessments:
 - PEP Activity: Measure PEP activity in plasma samples collected at various time points post-dosing.
 - EEG: Record quantitative electroencephalogram (EEG) to assess central nervous system effects.
 - Psychometric Tests: Administer a battery of cognitive tests, including verbal memory tasks.
 - Pharmacokinetic Assessment: Quantify S-17092 concentrations in plasma using a validated method like HPLC with tandem mass spectrometry.[5]

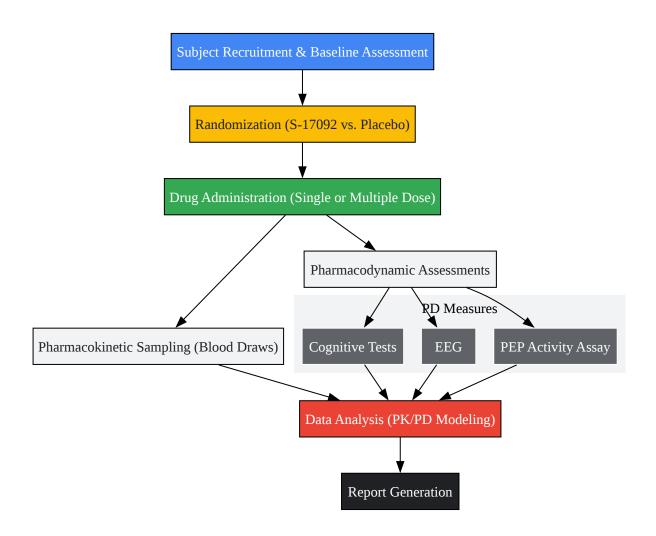
Visualizations

Signaling Pathway



Caption: Proposed mechanism of action for S-17092.

Experimental Workflow



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Caption: General experimental workflow for a clinical study of S-17092.



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